molecular formula C11H8ClNOS B11802972 5-(4-Chlorophenyl)furan-2-carbothioamide

5-(4-Chlorophenyl)furan-2-carbothioamide

Cat. No.: B11802972
M. Wt: 237.71 g/mol
InChI Key: WLAFGLOGLNPEJT-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)furan-2-carbothioamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)furan-2-carbothioamide typically involves the reaction of 5-(4-chlorophenyl)furan-2-carboxylic acid with thioamide reagents. One common method includes the use of thionyl chloride to convert the carboxylic acid to an acid chloride, followed by reaction with ammonium thiocyanate to yield the carbothioamide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)furan-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbothioamide group can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-(4-Chlorophenyl)furan-2-carbothioamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The carbothioamide group may play a crucial role in binding to these targets, thereby influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)furan-2-carboxylic acid
  • 5-(4-Chloro-2-fluorophenyl)furan-2-carboxylic acid
  • 5-(3-Fluorophenyl)furan-2-carboxylic acid

Uniqueness

5-(4-Chlorophenyl)furan-2-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C11H8ClNOS

Molecular Weight

237.71 g/mol

IUPAC Name

5-(4-chlorophenyl)furan-2-carbothioamide

InChI

InChI=1S/C11H8ClNOS/c12-8-3-1-7(2-4-8)9-5-6-10(14-9)11(13)15/h1-6H,(H2,13,15)

InChI Key

WLAFGLOGLNPEJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=S)N)Cl

Origin of Product

United States

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